7-Acetylindoline-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

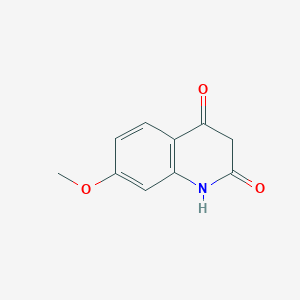

7-Acetilindolina-2,3-diona es un compuesto químico con la fórmula molecular C10H7NO3. Es un derivado de la indolina, un compuesto orgánico bicíclico que consiste en un anillo de benceno fusionado con un anillo nitrogenado de cinco miembros.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7-Acetilindolina-2,3-diona generalmente implica la reacción de derivados de indolina con anhídrido acético en condiciones controladas. Un método común es la síntesis de indoles de Fischer, donde la ciclohexanona y el clorhidrato de fenilhidrazina reaccionan en presencia de ácido metanosulfónico bajo reflujo en metanol para producir el derivado de indol deseado .

Métodos de producción industrial: La producción industrial de 7-Acetilindolina-2,3-diona puede implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. El proceso puede incluir pasos adicionales como la purificación mediante recristalización o cromatografía para garantizar que el compuesto cumpla con los estándares industriales.

Análisis De Reacciones Químicas

Tipos de reacciones: 7-Acetilindolina-2,3-diona se somete a varias reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo del agente oxidante utilizado.

Reducción: Las reacciones de reducción pueden convertir el compuesto en formas más reducidas de derivados de indolina.

Sustitución: Las reacciones de sustitución electrófila son comunes debido a la presencia del núcleo de indol, que es rico en electrones π.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Los reactivos electrófilos como los halógenos o los grupos nitro se pueden introducir en condiciones ácidas o básicas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir varios derivados de indolina con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

7-Acetilindolina-2,3-diona tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 7-Acetilindolina-2,3-diona implica su interacción con varios objetivos moleculares y vías. Por ejemplo, se sabe que los derivados de indol se unen con alta afinidad a múltiples receptores, influyendo en procesos biológicos como la señalización celular y la expresión genética . Los efectos del compuesto están mediados a través de su capacidad para modular la actividad enzimática y la unión al receptor, lo que lleva a cambios en las funciones celulares.

Compuestos similares:

Ácido indol-3-acético: Una hormona vegetal involucrada en el crecimiento y desarrollo.

Isoindolina-1,3-diona: Conocida por sus actividades anticancerígenas y antimicrobianas.

Ácido indol-2-carboxílico: Utilizado en la síntesis de productos farmacéuticos y agroquímicos.

Singularidad: 7-Acetilindolina-2,3-diona destaca por su grupo acetilo específico en la posición 7, que imparte propiedades químicas y reactividad únicas

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth and development.

Isoindoline-1,3-dione: Known for its anticancer and antimicrobial activities.

Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 7-Acetylindoline-2,3-dione stands out due to its specific acetyl group at the 7-position, which imparts unique chemical properties and reactivity

Propiedades

Fórmula molecular |

C10H7NO3 |

|---|---|

Peso molecular |

189.17 g/mol |

Nombre IUPAC |

7-acetyl-1H-indole-2,3-dione |

InChI |

InChI=1S/C10H7NO3/c1-5(12)6-3-2-4-7-8(6)11-10(14)9(7)13/h2-4H,1H3,(H,11,13,14) |

Clave InChI |

SZVXVUDNHABKCW-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC=CC2=C1NC(=O)C2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)

![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)

![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)

![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)

![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)

![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B11907857.png)